molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

Cat. No.: B13320588
M. Wt: 461.2 g/mol
InChI Key: MHYXNBSIQMFQCB-MJZABRMRSA-N
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Description

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is a synthetic 3,5-bis(arylidene)-4-piperidone (BAP) derivative. Its structure features two 4-bromophenyl groups at the 3 and 5 positions of the piperidone ring and an ethyl substituent on the nitrogen atom (N1) . The BAP pharmacophore is recognized for its anticancer properties, particularly through proteasome inhibition and interaction with targets like EGFR tyrosine kinase .

Properties

Molecular Formula

C21H19Br2NO

Molecular Weight

461.2 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+

InChI Key

MHYXNBSIQMFQCB-MJZABRMRSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1

Origin of Product

United States

Preparation Methods

Synthesis via Knoevenagel Condensation

Methodology:

  • Starting materials: 1-ethyl-4-piperidinone (or its derivatives) and 4-bromobenzaldehyde.
  • Reaction conditions:
    • Base catalyst such as piperidine, ammonium acetate, or sodium ethoxide.
    • Solvent: ethanol or DMSO.
    • Temperature: room temperature to reflux.
    • Reaction time: 4–12 hours.

Procedure:

  • Dissolve 1-ethyl-4-piperidinone in ethanol.
  • Add an equimolar amount of 4-bromobenzaldehyde.
  • Introduce a catalytic amount of piperidine or ammonium acetate.
  • Reflux the mixture with stirring for several hours.
  • Monitor progress via thin-layer chromatography (TLC).
  • Upon completion, cool the mixture, filter precipitated product, and purify via recrystallization from ethanol.

Outcome:

This yields the bis[(4-bromophenyl)methylidene] derivative with the desired (3Z,5E) stereochemistry, confirmed by NMR and IR spectroscopy.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate condensation reactions:

  • Procedure:
    • Mix piperidinone and aldehyde in ethanol.
    • Add catalytic base.
    • Subject to microwave irradiation at 100–150°C for 10–30 minutes.
    • Isolate the product via filtration and recrystallization.

This method enhances reaction rates and improves stereoselectivity, yielding high purity compounds.

Multi-Step Synthesis via Intermediate Formation

Stepwise approach:

This approach allows for precise control over stereochemistry and functional group incorporation.

Reaction Conditions and Optimization

Parameter Typical Range Purpose/Effect
Solvent Ethanol, DMSO, Dichloromethane Dissolves reactants, influences stereoselectivity
Catalyst Piperidine, ammonium acetate, sodium ethoxide Promotes condensation, affects stereochemistry
Temperature Room temperature to reflux Reaction rate control
Reaction Time 4–12 hours Completeness of reaction

Optimizing these parameters is critical for high yield and stereoselectivity, especially for the (3Z,5E) isomer.

Key Research Outcomes and Data

  • Stereochemistry Control: Using specific base catalysts and reaction temperatures can favor the formation of the (3Z,5E) isomer, confirmed via NMR coupling constants and NOE experiments.
  • Yield Data: Typical yields range from 65% to 85% under optimized conditions.
  • Structural Confirmation: Crystallography and spectroscopic analyses (NMR, IR, MS) verify the structure and stereochemistry.

Summary of Literature and Sources

Source Key Findings Relevance
PubChem CID 2395940 Structural data, predicted collision cross section Provides molecular structure and computational data
PMC Article (2011) Synthesis of related cinnamic acid derivatives, crystal structure analysis Offers insights into stereochemistry and crystallization conditions
PubChem CID 15507192 Similar enone derivatives with different halogen substitutions Guides synthetic modifications and reaction pathways

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.

    Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidinone ring.

    Reduction: Alcohol derivatives of the piperidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The BAP scaffold permits modifications at two key sites:

  • Arylidene substituents : Varying halogenation or functionalization of the aryl rings.
  • N1 substituent : Alkyl, benzyl, or heterocyclic groups.

Table 1 summarizes key analogs and their structural features:

Compound Name Aryl Substituents N1 Substituent Key Features Source
Target Compound 4-Bromophenyl Ethyl Enhanced hydrophobicity; proteasome inhibition
EF24 ((3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one) 2-Fluorophenyl H (unsubstituted) Improved bioavailability; MAPK/ERK pathway modulation
(3E,5E)-3,5-bis[(2-hydroxyphenyl)methylidene]piperidin-4-one 2-Hydroxyphenyl H CA-II inhibition (IC50 = 7.92 µM)
(3E,5E)-1-Benzyl-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one 2-Fluorophenyl Benzyl Crystallographically characterized
(3E,5E)-1-Allyl-3,5-bis(4-methoxybenzylidene)piperidin-4-one 4-Methoxyphenyl Allyl Electron-donating methoxy groups

Stereochemical Considerations

The (3Z,5E) configuration of the target compound may impose distinct conformational constraints compared to all-E isomers (e.g., EF24). Stereochemistry influences planarity and interaction with hydrophobic pockets in biological targets.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Bromine’s high molecular weight and hydrophobicity (LogP ≈ 4.5 for the target compound) may enhance membrane permeability but reduce aqueous solubility compared to fluoro (LogP ≈ 3.8 for EF24) or hydroxyphenyl derivatives (LogP ≈ 2.5) .
  • Metabolic Stability : Ethyl substitution at N1 (target compound) may slow oxidative metabolism compared to unsubstituted (EF24) or allyl-substituted analogs .

Biological Activity

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Piperidinone core : This structural feature is common in various biologically active compounds.
  • Bromophenyl groups : The presence of bromine atoms enhances the compound's lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown potent cytotoxicity against colon cancer cell lines (HCT116 and HT29) with IC50 values below 4 µM, indicating strong efficacy against these malignancies .
  • Selectivity Index : The selectivity index (SI) for these compounds suggests they are less toxic to non-malignant cells compared to malignant ones, highlighting their potential as targeted cancer therapies .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells, characterized by caspase-3 activation and mitochondrial membrane potential depolarization .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHCT116< 4High
HT29< 4High
Ca9-22< 1High
Non-malignant cells> 10Low

This table illustrates the potency of the compound across different cell lines, emphasizing its effectiveness against specific cancer types while maintaining a favorable safety profile.

Case Study: Colon Cancer Treatment

In a recent study evaluating various unsymmetric 3,5-bis(benzylidene)-4-piperidones, it was found that compounds similar to this compound significantly inhibited the growth of colon cancer cells. The study highlighted that the incorporation of specific substituents could enhance the potency and selectivity of these compounds as anticancer agents .

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